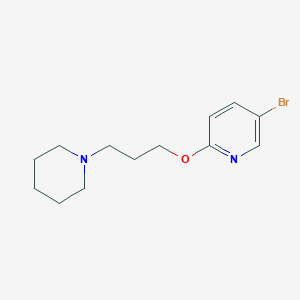

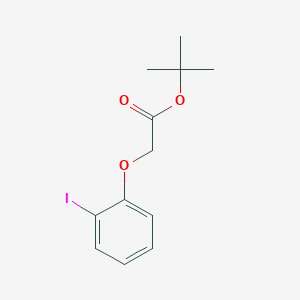

![molecular formula C13H21NO3 B1397173 tert-butyl 6-oxooctahydro-2H-cyclopenta[c]pyridine-2-carboxylate CAS No. 1540547-05-4](/img/structure/B1397173.png)

tert-butyl 6-oxooctahydro-2H-cyclopenta[c]pyridine-2-carboxylate

Descripción general

Descripción

Molecular Structure Analysis

The Inchi Code for a similar compound, tert-butyl 6-aminooctahydro-2H-cyclopenta[c]pyridine-2-carboxylate, is provided as1S/C13H24N2O2/c1-13(2,3)17-12(16)15-5-4-9-6-11(14)7-10(9)8-15/h9-11H,4-8,14H2,1-3H3 . This gives an insight into the molecular structure of the compound.

Aplicaciones Científicas De Investigación

Environmental Fate and Biodegradation

tert-butyl 6-oxooctahydro-2H-cyclopenta[c]pyridine-2-carboxylate, as part of a broader class of compounds known for their use in various industrial applications, has sparked interest in understanding its environmental fate, biodegradability, and potential toxicity. Studies indicate that similar synthetic phenolic antioxidants, often found in commercial and industrial products, have been detected across various environmental matrices, including indoor dust, outdoor air particulates, and water bodies. These findings underscore the necessity for ongoing research into the environmental behaviors, potential human exposure pathways, and the toxicity of these compounds. Concerns regarding the hepatic toxicity, endocrine-disrupting effects, and carcinogenic potential of some synthetic phenolic antioxidants have been raised, highlighting the importance of developing compounds with lower toxicity and environmental persistence (Liu & Mabury, 2020).

Synthetic Applications and Chemical Properties

The chemical structure of tert-butyl 6-oxooctahydro-2H-cyclopenta[c]pyridine-2-carboxylate suggests its potential utility in the synthesis of N-heterocycles, a class of compounds integral to numerous natural products and pharmaceuticals. Chiral sulfinamides, for instance, have been extensively utilized as chiral auxiliaries in the stereoselective synthesis of amines and their derivatives, with tert-butanesulfinamide emerging as a prominent agent in this domain. This highlights the compound's relevance in facilitating access to structurally diverse piperidines, pyrrolidines, azetidines, and their fused derivatives, which are pivotal in the development of therapeutically relevant molecules (Philip et al., 2020).

Mecanismo De Acción

The mechanism of action for tert-butyl 6-oxooctahydro-2H-cyclopenta[c]pyridine-2-carboxylate is not specified in the search results. Its use in various fields of study suggests that the mechanism of action may vary depending on the specific application.

Safety and Hazards

The safety and hazards associated with tert-butyl 6-oxooctahydro-2H-cyclopenta[c]pyridine-2-carboxylate are not detailed in the search results. As with all chemicals, appropriate safety measures should be taken when handling and storing the compound. Detailed safety information is typically provided in the MSDS .

Propiedades

IUPAC Name |

tert-butyl 6-oxo-3,4,4a,5,7,7a-hexahydro-1H-cyclopenta[c]pyridine-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H21NO3/c1-13(2,3)17-12(16)14-5-4-9-6-11(15)7-10(9)8-14/h9-10H,4-8H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WUSRHFOXQKJMKP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC2CC(=O)CC2C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H21NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

239.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

tert-butyl 6-oxooctahydro-2H-cyclopenta[c]pyridine-2-carboxylate | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Methyl 4-bromo-3-methylthieno[2,3-C]pyridine-2-carboxylate](/img/structure/B1397103.png)

![2-(Thiophene-3-yl)imidazo[1,2-a]pyridine](/img/structure/B1397104.png)

![Ethyl 3-benzyl-3-azabicyclo[3.1.0]hexane-1-carboxylate](/img/structure/B1397106.png)

![[2-(2-{2-[2-(2-Bromo-ethoxy)-ethoxy]-ethoxy}-ethoxy)-ethoxymethyl]benzene](/img/structure/B1397111.png)